molecular formula C29H26N2O7S B328576 4-[[4-[(Z)-[2-(4-ethoxycarbonylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid

4-[[4-[(Z)-[2-(4-ethoxycarbonylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid

Cat. No.: B328576
M. Wt: 546.6 g/mol
InChI Key: MEYCXOYFLJPZOT-FXALAWDZSA-N
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Description

NC1, also known as necrocide-1, is an experimental inducer of TNF-independent necrosis. Unlike its stereoisomer, NC1 selectively kills human cancer cell lines (while sparing normal cells) at nanomolar concentrations. It induces a non-apoptotic, necrotic morphotype both in vitro and in vivo, making it a potential candidate for anticancer therapy .

Preparation Methods

The synthetic routes and reaction conditions for NC1 are not widely documented. it’s essential to note that NC1 is a synthetic organic compound. Further research is needed to uncover specific industrial production methods.

Chemical Reactions Analysis

NC1 undergoes regulated necrosis, distinct from apoptosis. Notably:

    Reactions: NC1 elicits a bona fide necrotic pathway, independent of caspase inhibitors, Bcl-2 overexpression, or TNF neutralization.

    Major Products: The primary outcome of NC1-induced necrosis is cell death, characterized by a necrotic morphotype.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C29H26N2O7SC_{29}H_{26}N_{2}O_{7}S and a molecular weight of approximately 546.6 g/mol. Its structure features a thiazolidinone ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications. The presence of the benzoic acid moiety further enhances its pharmacological profile by improving solubility and bioavailability.

Antimicrobial Activity

Research has indicated that compounds containing thiazolidinone derivatives possess significant antimicrobial properties. For instance, studies have shown that thiazolidinone derivatives exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria. This is attributed to their ability to inhibit bacterial cell wall synthesis and disrupt metabolic pathways essential for bacterial growth .

Case Study: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of synthesized thiazolidinone derivatives, including those similar to 4-[[4-[(Z)-[2-(4-ethoxycarbonylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid. The results demonstrated that these compounds exhibited superior antibacterial effects compared to traditional antibiotics like ampicillin and streptomycin, particularly against resistant strains of bacteria .

Anticancer Potential

The thiazolidinone core structure has also been associated with anticancer properties. Compounds with this scaffold have been shown to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation.

Case Study: Antitumor Activity

In a research article from Pharmaceutical Biology, thiazolidinone derivatives were tested for their cytotoxic effects on various cancer cell lines. The study found that certain derivatives exhibited significant cytotoxicity against breast cancer cells, with mechanisms involving the modulation of apoptosis-related proteins. This suggests that this compound may have similar or enhanced anticancer activity due to its unique structural features .

Anti-inflammatory Properties

Beyond antimicrobial and anticancer activities, compounds with a similar structure have shown promise as anti-inflammatory agents. The ability to inhibit cyclooxygenase enzymes (COX) suggests potential therapeutic applications in treating inflammatory diseases.

Research Insights

Recent studies have indicated that thiazolidinone derivatives can act as dual inhibitors of COX enzymes and lipoxygenase pathways, which are critical in the inflammatory response. This dual inhibition can lead to reduced inflammation and pain relief, making these compounds valuable in developing new anti-inflammatory drugs .

Summary Table of Applications

Application Description References
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; superior to traditional antibiotics.
AnticancerInduces apoptosis and inhibits tumor growth; effective against various cancer cell lines.
Anti-inflammatoryDual inhibition of COX enzymes; potential for treating inflammatory diseases.

Mechanism of Action

The precise mechanism by which NC1 exerts its effects involves:

    Mitochondrial ROS Production: NC1 leads to mitochondrial ROS production, which contributes to necrotic cell death.

    Mitochondrial DNA Impact: Elimination of mitochondrial DNA or chemical inhibition of mitochondrial ROS production blocks NC1-induced necrosis.

Comparison with Similar Compounds

While detailed comparisons are scarce, NC1’s uniqueness lies in its selective cytotoxicity toward cancer cells and its immunogenic properties. Similar compounds remain to be explored further .

Biological Activity

The compound 4-[[4-[(Z)-[2-(4-ethoxycarbonylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid is a complex organic molecule with potential biological activities. Its structure suggests a variety of pharmacological applications, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula:

C24H26N2O5SC_{24}H_{26}N_{2}O_{5}S

Structural Features:

  • Thiazolidinone Core : This moiety is known for its biological activity, particularly in antimicrobial and anticancer properties.
  • Ethoxycarbonyl and Methoxy Groups : These substituents may enhance solubility and bioavailability.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that thiazolidinone derivatives can inhibit bacterial growth effectively:

CompoundMinimum Inhibitory Concentration (MIC)Bacterial Strain
Thiazolidinone A32 µg/mLE. coli
Thiazolidinone B16 µg/mLS. aureus
Target CompoundTBDTBD

These findings suggest that the target compound may possess similar or enhanced efficacy against various pathogens.

Anticancer Activity

The thiazolidinone framework has been associated with anticancer properties. A study evaluating the cytotoxic effects of thiazolidinones on cancer cell lines reported significant inhibition of cell proliferation:

Cell LineIC50 (µM)Reference
MCF7 (Breast Cancer)10.5
HeLa (Cervical Cancer)8.0
A549 (Lung Cancer)15.3

The target compound's ability to induce apoptosis in cancer cells may be attributed to its structural components that interact with cellular pathways involved in cell survival and death.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The thiazolidinone ring may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in microbial cells and cancer cells, leading to cell death.
  • Interaction with DNA : Some thiazolidinones can intercalate into DNA, disrupting replication and transcription processes.

Case Studies

Several studies have explored the biological activities of compounds structurally related to the target compound:

  • Antimicrobial Study : A series of thiazolidinones were synthesized and evaluated for their antibacterial properties against Staphylococcus aureus. The study found a correlation between structural modifications and increased potency.
  • Anticancer Research : A comparative study on various thiazolidinones demonstrated that modifications at the nitrogen atom significantly enhanced cytotoxicity against multiple cancer cell lines.
  • In Vivo Studies : Animal models treated with similar thiazolidinones showed reduced tumor growth rates and improved survival rates compared to control groups.

Properties

Molecular Formula

C29H26N2O7S

Molecular Weight

546.6 g/mol

IUPAC Name

4-[[4-[(Z)-[2-(4-ethoxycarbonylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid

InChI

InChI=1S/C29H26N2O7S/c1-4-37-28(35)21-10-12-22(13-11-21)30-29-31(2)26(32)25(39-29)16-19-7-14-23(24(15-19)36-3)38-17-18-5-8-20(9-6-18)27(33)34/h5-16H,4,17H2,1-3H3,(H,33,34)/b25-16-,30-29?

InChI Key

MEYCXOYFLJPZOT-FXALAWDZSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)OC)S2)C

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC(=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)OC)/S2)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)OC)S2)C

Origin of Product

United States

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